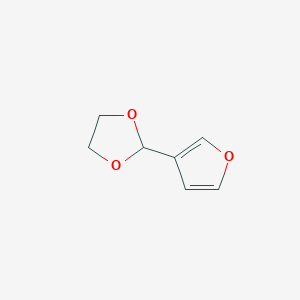

2-(Furan-3-yl)-1,3-dioxolane

CAS No.: 28872-87-9

Cat. No.: VC14423030

Molecular Formula: C7H8O3

Molecular Weight: 140.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 28872-87-9 |

|---|---|

| Molecular Formula | C7H8O3 |

| Molecular Weight | 140.14 g/mol |

| IUPAC Name | 2-(furan-3-yl)-1,3-dioxolane |

| Standard InChI | InChI=1S/C7H8O3/c1-2-8-5-6(1)7-9-3-4-10-7/h1-2,5,7H,3-4H2 |

| Standard InChI Key | HQVYIOAFZUFHAV-UHFFFAOYSA-N |

| Canonical SMILES | C1COC(O1)C2=COC=C2 |

Introduction

Structural and Molecular Characteristics

Chemical Identity

2-(Furan-3-yl)-1,3-dioxolane belongs to the class of heterocyclic acetals, combining a furan ring (a five-membered aromatic oxygen heterocycle) with a 1,3-dioxolane group (a five-membered cyclic acetal). The IUPAC name reflects the substitution pattern: the dioxolane ring is attached to the 3-position of the furan. Key molecular descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 140.137 g/mol | |

| Exact Mass | 140.047 Da | |

| PSA (Polar Surface Area) | 31.6 Ų | |

| LogP (Partition Coeff.) | 1.325 |

The compound’s structure confers moderate polarity, as evidenced by its LogP value, suggesting balanced solubility in both hydrophilic and lipophilic media.

Synthesis and Scalable Production

Acetalization of Furfural Derivatives

The most efficient route to 2-(furan-3-yl)-1,3-dioxolane involves the acid-catalyzed acetalization of furfural derivatives with ethylene glycol. A scalable method reported by Mal et al. (2019) employs heteropoly acids (e.g., phosphotungstic acid) as green catalysts :

Reaction Conditions:

-

Substrates: Furfural (biomass-derived), ethylene glycol

-

Catalyst: 2 wt% phosphotungstic acid

-

Solvent: Benzene (reflux)

-

Yield: 92%

-

Time: 4 hours

The reaction proceeds via hemiacetal formation, followed by dehydration to the cyclic acetal. The use of recyclable solid acids enhances sustainability compared to traditional HCl or catalysts.

Optimization Parameters

Key variables influencing yield and reaction efficiency include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 2 wt% | Maximizes active sites without side reactions |

| Molar Ratio (Furfural:Glycol) | 1:1.2 | Prevents oligomerization |

| Temperature | 80°C (reflux) | Balances kinetics and solvent volatility |

Substituting benzene with greener solvents (e.g., cyclopentyl methyl ether) is an area of ongoing research to improve environmental compatibility .

Physicochemical Properties and Stability

Stability Under Ambient Conditions

Cyclic acetals are generally stable to hydrolysis under neutral conditions but susceptible to acid-catalyzed cleavage. Storage recommendations include inert atmospheres and desiccants to prevent moisture ingress.

Applications in Organic Synthesis and Industry

Intermediate for Pharmaceuticals

The dioxolane moiety serves as a protecting group for carbonyl functionalities in multistep syntheses. For example, 2-(furan-3-yl)-1,3-dioxolane could be hydrolyzed to regenerate aldehydes under mild acidic conditions, a strategy employed in prostaglandin and terpene syntheses .

Biomass-Derived Platform Chemical

Furfural, a precursor to this compound, is a renewable feedstock derived from agricultural waste (e.g., corncobs, sugarcane bagasse). Converting furfural to stable acetals like 2-(furan-3-yl)-1,3-dioxolane mitigates its polymerization tendency, enhancing utility in polymer chemistry .

Future Research Directions

Catalytic Innovations

Exploring immobilized catalysts (e.g., zeolites, MOFs) could further enhance reaction sustainability and catalyst reusability.

Functional Materials Development

The compound’s rigid heterocyclic structure makes it a candidate for designing:

-

Liquid crystals: Via incorporation into mesogenic cores

-

Polymer precursors: Through ring-opening metathesis polymerization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume